molecular formula C5H8N2O B2911933 3,4-dimethyl-1H-pyrazol-5-ol CAS No. 4344-72-3

3,4-dimethyl-1H-pyrazol-5-ol

Cat. No.: B2911933
CAS No.: 4344-72-3
M. Wt: 112.132
InChI Key: CMTNHTJUNZPFMW-UHFFFAOYSA-N
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Description

3,4-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

3,4-Dimethyl-1H-pyrazol-5-ol is a pyrazole derivative that has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein target inLeishmania, suggested that the compound interacts with this protein, leading to its antileishmanial activity . The compound’s interaction with its targets results in significant changes, such as the inhibition of the parasites’ growth and development .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .

Pharmacokinetics

It is known that the compound is a solid substance, with a melting point of 116-117°c, and is soluble in ethanol and methanol . These properties may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is the inhibition of the growth and development of the parasites Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, the compound’s ability to inhibit nitrification in soil suggests that it may be influenced by biological processes in the environment . Furthermore, the compound’s stability and solubility in different solvents may also affect its action and efficacy.

Preparation Methods

Chemical Reactions Analysis

3,4-dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Properties

IUPAC Name

4,5-dimethyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTNHTJUNZPFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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